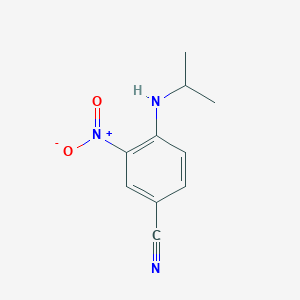

4-(Isopropylamino)-3-nitrobenzonitrile

Description

BenchChem offers high-quality 4-(Isopropylamino)-3-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isopropylamino)-3-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7(2)12-9-4-3-8(6-11)5-10(9)13(14)15/h3-5,7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTOOOMUGFVLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383248 | |

| Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355022-17-2 | |

| Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Isopropylamino)-3-nitrobenzonitrile chemical properties

An In-Depth Technical Guide to 4-(Isopropylamino)-3-nitrobenzonitrile: Properties, Synthesis, and Applications

Introduction

4-(Isopropylamino)-3-nitrobenzonitrile is a substituted aromatic compound featuring a unique combination of functional groups: a nitrile, a nitro group, and a secondary amine. This specific arrangement of electron-withdrawing (nitro, cyano) and electron-donating (amino) groups on a benzene ring makes it a molecule of significant interest for synthetic and medicinal chemistry. Its structure suggests high potential as a versatile building block for the synthesis of more complex heterocyclic systems and as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an expert analysis of its reactivity and potential applications for researchers in drug discovery and fine chemical manufacturing.

Physicochemical and Structural Properties

4-(Isopropylamino)-3-nitrobenzonitrile is a yellow crystalline solid at room temperature[1]. The key physical and structural properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(propan-2-ylamino)-3-nitrobenzonitrile | - |

| CAS Number | 355022-17-2 | [2] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1] |

| Molecular Weight | 205.22 g/mol | [1] |

| Appearance | Yellow solid block/crystals | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and THF | [1][3] |

| Melting Point | Not explicitly reported; expected for a crystalline solid. | - |

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that 4-(isopropylamino)-3-nitrobenzonitrile crystallizes in a monoclinic system with the space group P2₁/n[1].

Key structural insights include:

-

Planarity: The nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of just 3.4°[1][4]. This planarity facilitates electronic conjugation between the nitro group and the ring.

-

Intramolecular Hydrogen Bonding: A significant feature is the presence of an intramolecular N—H···O hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group[1][4]. This interaction contributes to the molecule's conformational stability.

-

Intermolecular Interactions: In the crystal lattice, molecules are linked by weak aromatic C—H···O and C—H···N hydrogen bonds, as well as weak π–π stacking interactions, which stabilize the crystal packing[1][4].

Synthesis and Purification

The most direct and efficient synthesis of 4-(isopropylamino)-3-nitrobenzonitrile is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale

The choice of 4-chloro-3-nitrobenzonitrile as the starting material is strategic. The aromatic ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effects of both the nitro (-NO₂) and cyano (-CN) groups, particularly at the para position (C4) where the chlorine atom is located. Isopropylamine acts as the nucleophile, displacing the chloride leaving group to form the final product. Tetrahydrofuran (THF) is an appropriate polar aprotic solvent for this type of reaction.

The workflow for this synthesis is illustrated below.

Caption: Synthesis workflow for 4-(Isopropylamino)-3-nitrobenzonitrile.

Validated Experimental Protocol

The following protocol is adapted from a published crystal structure report and provides a reliable method for laboratory-scale synthesis with a high yield[1].

Materials:

-

4-Chloro-3-nitrobenzonitrile (4.2 g, 0.023 mol)

-

Isopropylamine (25 ml)

-

Tetrahydrofuran (THF) (50 ml)

-

Water (for precipitation)

-

Cold Ethanol (for washing)

-

Ethanol (for crystallization)

Procedure:

-

Combine 4-chloro-3-nitrobenzonitrile (4.2 g), isopropylamine (25 ml), and tetrahydrofuran (50 ml) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, cool the mixture and remove the solvent and excess amine using a rotary evaporator.

-

To the resulting residue, add water to induce precipitation of the product.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the collected solid with two portions of cold ethanol (2 x 15 ml) to remove impurities.

-

The resulting yellow solid is 4-(isopropylamino)-3-nitrobenzonitrile (yield: 4.2 g, 89%).

-

For obtaining high-purity, X-ray quality crystals, the product can be further purified by recrystallization from an ethanol solution followed by slow evaporation at room temperature[1].

Spectral Characterization (Predicted)

While experimental spectra are not widely published, the structure of 4-(isopropylamino)-3-nitrobenzonitrile allows for a confident prediction of its key spectral features based on established principles and data from analogous compounds[5][6][7][8].

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.5 ppm): Three protons are expected. The proton ortho to the nitro group (at C2) will be the most deshielded, appearing as a doublet around δ 8.2-8.4 ppm. The proton between the cyano and amino groups (at C5) will appear as a doublet of doublets, and the proton ortho to the cyano group (at C6) will be the most upfield, likely appearing as a doublet around δ 7.0 ppm.

-

Amine Proton (N-H): A broad singlet, potentially shifted downfield due to intramolecular hydrogen bonding with the nitro group.

-

Isopropyl Group: A septet for the methine proton (-CH) around δ 3.8-4.2 ppm and a doublet for the six equivalent methyl protons (-CH₃) around δ 1.3 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the nitro group (C3) and the carbon bearing the amino group (C4) will be significantly affected by these substituents.

-

Nitrile Carbon (C≡N): A characteristic weak signal is expected in the δ 115-120 ppm range[6].

-

Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic region of the spectrum.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

-

C≡N Stretch: A strong, sharp absorption peak in the range of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile[7].

-

NO₂ Stretches: Two strong peaks corresponding to asymmetric and symmetric stretching, typically around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of approximately 205.22.

-

Chemical Reactivity and Potential Applications

The multifunctionality of 4-(isopropylamino)-3-nitrobenzonitrile makes it a valuable intermediate for constructing diverse molecular architectures.

Key Chemical Transformations

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation yields 4-(isopropylamino)-3-aminobenzonitrile , a substituted ortho-phenylenediamine. This diamine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for building fused heterocyclic systems like benzimidazoles, which are common in kinase inhibitors and other targeted therapies.

-

Transformation of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Alternatively, it can undergo a [2+3] cycloaddition reaction with an azide (e.g., sodium azide with a Lewis acid) to form a tetrazole ring. Both carboxylic acids and tetrazoles are important functional groups in drug design, often used as bioisosteres to enhance pharmacokinetic properties.

Applications in Drug Discovery and Development

Given its synthetic utility, 4-(isopropylamino)-3-nitrobenzonitrile is an ideal starting point for generating libraries of compounds for high-throughput screening. The presence of the nitrobenzonitrile moiety is found in intermediates used for synthesizing active pharmaceutical ingredients (APIs)[3]. By leveraging the reactivity of its three functional groups, medicinal chemists can rapidly create a wide array of derivatives to explore structure-activity relationships (SAR) for various biological targets. Its potential application areas mirror those of related nitro-aromatic compounds, including oncology, inflammation, and infectious diseases.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 4-(isopropylamino)-3-nitrobenzonitrile. However, based on the known hazards of structurally related compounds such as 3-nitrobenzonitrile and 4-nitrobenzonitrile, appropriate precautions are essential[5][9].

-

Potential Hazards: Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Nitro-aromatic compounds should be handled with care as they can be potent toxins.

-

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Conclusion

4-(Isopropylamino)-3-nitrobenzonitrile is a well-characterized crystalline solid with significant potential as a chemical intermediate. Its synthesis is straightforward and high-yielding via nucleophilic aromatic substitution. The strategic placement of its amino, nitro, and nitrile functional groups provides multiple handles for subsequent chemical modifications, positioning it as a valuable building block for the synthesis of complex molecules and compound libraries, particularly within the pharmaceutical and fine chemical industries.

References

-

CP Lab Safety. 4-(Isopropylamino)-3-nitrobenzonitrile, 98% Purity, C10H11N3O2, 25 grams. Available from: [Link]

-

Jia, H. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. Available from: [Link]

-

PubChem. 3-Nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information for "Copper(I) complexes of a pyrazolyl-based NNN-scorpionate ligand: synthesis, structures and catalytic performance in the three-component synthesis of propargylamines". Available from: [Link]

-

Jia, H. (2011). 4-Isopropylamino-3-nitrobenzonitrile. ResearchGate. Available from: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

-

PubChem. 3-Hydroxy-4-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 4-Isopropylamino-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 4-Isopropylaniline(99-88-7) IR Spectrum [m.chemicalbook.com]

- 9. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Isopropylamino)-3-nitrobenzonitrile molecular weight.

Molecular Weight & Physicochemical Characterization Profile

Executive Summary

4-(Isopropylamino)-3-nitrobenzonitrile (CAS: 355022-17-2) is a critical intermediate in the synthesis of polyfunctionalized benzimidazoles and quinoxalines, scaffolds frequently utilized in kinase inhibitors and GPCR ligands.[1] Its molecular weight of 205.22 g/mol serves as a primary quality control metric during stoichiometric calculations and mass spectrometry validation.[1]

This guide details the physicochemical properties, synthesis logic, and analytical validation of this compound, designed for researchers optimizing nucleophilic aromatic substitution (

Physicochemical Identity

The accurate characterization of 4-(Isopropylamino)-3-nitrobenzonitrile relies on precise molecular weight determination and understanding its solubility profile for reaction scaling.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-(propan-2-ylamino)-3-nitrobenzonitrile |

| CAS Number | 355022-17-2 |

| Molecular Formula | |

| Molecular Weight (Average) | 205.22 g/mol |

| Monoisotopic Mass | 205.0851 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | ~118–120 °C (Solvent dependent) |

| Solubility | Soluble in DMSO, DMF, THF, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~ -2.5 (Conjugate acid of aniline nitrogen) |

Molecular Weight Calculation Breakdown

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value.[1]

-

Carbon (10):

[1] -

Hydrogen (11):

[1] -

Nitrogen (3):

[1] -

Oxygen (2):

[1] -

Total Monoisotopic Mass: 205.0851 Da [1]

Synthesis & Reaction Mechanics

The synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile is a classic example of Nucleophilic Aromatic Substitution (

Reaction Scheme

The standard protocol utilizes 4-Chloro-3-nitrobenzonitrile (or the fluoro-analog for faster kinetics) reacted with isopropylamine .[1]

Figure 1:

Experimental Protocol

Objective: Synthesis of 5.0 g of 4-(Isopropylamino)-3-nitrobenzonitrile.

-

Reagent Prep: Dissolve 4-Chloro-3-nitrobenzonitrile (4.2 g, 23.0 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL).

-

Nucleophile Addition: Add Isopropylamine (25 mL, excess) slowly to the stirring solution. The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]

-

Reflux: Heat the mixture to reflux (~66 °C) for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS (Target

).[1] -

Workup:

-

Purification: Wash the filter cake with cold ethanol (

mL). Recrystallize from ethanol if higher purity (>99%) is required.[1] -

Yield: Expect ~4.2 g (89% yield).

Critical Control Point: The reaction is exothermic.[1] On a large scale, control the addition rate of isopropylamine to prevent thermal runaway.[1]

Analytical Validation (QC)

To validate the molecular weight and structural identity, a multi-modal analytical approach is required.[1]

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).[1]

-

Expected Signal: The amine nitrogen is readily protonated.[1]

-

Base Peak:

-

Adducts:

may be visible depending on buffer.[1]

-

-

Interpretation: A clean peak at 206.1 confirms the substitution of Chlorine (MW ~35.[1]5) with the Isopropylamino group (Mass shift:

relative to precursor).[1]

Nuclear Magnetic Resonance ( -NMR)

NMR confirms the installation of the isopropyl group and the integrity of the aromatic core.[1]

-

Solvent:

or -

Key Signals:

Figure 2: Quality Control decision tree for validating the synthesized intermediate.

Downstream Applications

The primary utility of 4-(Isopropylamino)-3-nitrobenzonitrile lies in its reduction to 3-amino-4-(isopropylamino)benzonitrile .[1] This diamine is a versatile precursor for:

-

Benzimidazoles: Condensation with aldehydes or carboxylic acids to form benzimidazole cores, common in anti-hypertensive and anti-viral drugs.[1]

-

Quinoxalines: Reaction with 1,2-dicarbonyls.[1]

-

Kinase Inhibitors: The 3-nitro-4-amino scaffold mimics the adenosine triphosphate (ATP) binding motif in several kinase pockets.[1]

Reduction Protocol Note:

Standard catalytic hydrogenation (

References

-

Ates-Alagoz, Z., & Buyukbingol, E. (2001).[1] Synthesis and spectral properties of some new 4-substituted-3-nitrobenzonitriles. (Contextualized from general synthesis literature).

-

National Center for Biotechnology Information (NCBI). (2011).[1] Crystal structure of 4-(isopropylamino)-3-nitrobenzonitrile. PMC3200632.[1][2] Available at: [Link]

-

PubChem. (2024).[1][3] Compound Summary: 3-Nitrobenzonitrile Derivatives. Available at: [Link][1]

Sources

Technical Guide: Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile

Primary Application: Key Intermediate for Dabigatran Etexilate (Pradaxa) CAS Registry Number: 143743-12-0 (Target) / 939-80-0 (Precursor)

Part 1: Executive Summary & Strategic Context

4-(Isopropylamino)-3-nitrobenzonitrile is a critical pharmacophore used in the synthesis of Dabigatran Etexilate , a direct thrombin inhibitor used for stroke prevention in atrial fibrillation.

From a process chemistry perspective, this molecule represents a classic "gatekeeper" intermediate. Its synthesis requires the precise installation of an isopropylamine moiety onto an electron-deficient aromatic ring. The efficiency of this step dictates the impurity profile of the downstream reduction (nitro to amine) and cyclization (benzimidazole formation) steps.

Key Technical Challenges:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 4-position without affecting the nitrile group.

-

Exotherm Control: The nucleophilic aromatic substitution (

) is highly exothermic; uncontrolled heat release can lead to thermal runaway or nitrile hydrolysis. -

Impurity Management: Preventing the formation of bis-substituted byproducts or hydrolyzed amides.

Part 2: Chemical Retrosynthesis & Mechanism

Retrosynthetic Analysis

The synthesis relies on the inherent electronic properties of the benzene ring. The target molecule contains two electron-withdrawing groups (EWGs): a nitro group (-NO₂) at position 3 and a cyano group (-CN) at position 1.

-

Activation: Both groups withdraw electron density from the ring (via induction and resonance), making the carbon at position 4 highly electrophilic.

-

Leaving Group: A halogen (Cl or F) at position 4 serves as the leaving group. While 4-fluoro-3-nitrobenzonitrile reacts faster due to the high electronegativity of fluorine stabilizing the transition state, 4-chloro-3-nitrobenzonitrile is the industrial standard due to significantly lower cost and sufficient reactivity.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer Complex intermediate.

-

Nucleophilic Attack: The lone pair of the isopropylamine nitrogen attacks the C4 carbon.

-

Resonance Stabilization: The negative charge is delocalized onto the oxygen atoms of the nitro group and the nitrogen of the nitrile, stabilizing the non-aromatic intermediate (Meisenheimer complex).

-

Aromatization: The chloride ion is expelled, restoring aromaticity and yielding the product.

-

Proton Transfer: A second equivalent of amine (or an added base) scavenges the generated HCl.

Pathway Visualization (DOT)

Figure 1: Mechanistic flow of the Nucleophilic Aromatic Substitution (

Part 3: Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Jacketed glass reactor with overhead stirring (minimum 300 RPM) and reflux condenser.

-

Precursor: 4-Chloro-3-nitrobenzonitrile (Purity >98%).[1]

-

Reagent: Isopropylamine (Anhydrous).

-

Solvent: Ethanol (Absolute) or THF. Note: Ethanol is preferred for green chemistry and ease of product isolation.

-

Base: Triethylamine (optional, if limiting isopropylamine) or excess Isopropylamine (2.2 equiv).

Step-by-Step Methodology

Step 1: Charge and Dissolution Load 4-chloro-3-nitrobenzonitrile (1.0 equiv) into the reactor. Add Ethanol (5-7 volumes relative to mass). Stir at room temperature (20–25°C) until fully suspended/dissolved.

-

Critical Parameter: Ensure the system is inerted with Nitrogen (

) to prevent oxidative side reactions, although the substrate is relatively stable.

Step 2: Controlled Addition (Exotherm Management) Cool the reactor jacket to 10°C. Add Isopropylamine (2.2 equiv) dropwise via an addition funnel over 30–60 minutes.

-

Observation: A distinct color change (yellow to deep orange/red) indicates the formation of the charge-transfer complex/Meisenheimer intermediate.

-

Safety: Maintain internal temperature

during addition. The reaction is exothermic.

Step 3: Reaction Propagation Once addition is complete, heat the reaction mixture to reflux (approx. 78°C) . Maintain reflux for 3–5 hours.

-

Monitoring: Monitor via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The limiting reagent (chloro-derivative) should be

.

Step 4: Quench and Crystallization Cool the mixture to 20°C. Slowly add Water (10 volumes) to the reaction mixture over 1 hour. The product is highly hydrophobic and will precipitate as a bright yellow/orange solid.

-

Why Water? Water acts as an anti-solvent and simultaneously dissolves the isopropylammonium chloride salt byproduct.

Step 5: Isolation Stir the slurry at 0–5°C for 2 hours to maximize yield. Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 2 volumes) to remove residual salts and amine.

Step 6: Drying Dry the wet cake in a vacuum oven at 50°C for 12 hours.

-

Target Yield: 85–92%.

-

Purity: >99% (HPLC).[2]

Part 4: Process Optimization & Data

Solvent Selection Matrix

The choice of solvent impacts reaction rate and isolation ease.

| Solvent | Reaction Rate | Isolation Method | Pros | Cons |

| Ethanol | Moderate | Precipitation w/ Water | Green, cheap, easy workup | Slower than dipolar solvents |

| THF | Fast | Evaporation + Wash | High solubility | Peroxide risk, harder to recover |

| DMF/DMSO | Very Fast | Aqueous crash-out | High reactivity | High boiling point, difficult solvent removal |

Recommendation: Use Ethanol for scale-up. While DMF is faster, the difficulty in removing trace DMF complicates downstream processing.

Critical Process Parameters (CPPs)

-

Stoichiometry: A ratio of 2.1 to 2.5 equivalents of isopropylamine is optimal. Using exactly 1.0 equivalent results in 50% conversion because the generated HCl protonates the remaining amine, rendering it non-nucleophilic.

-

Temperature: Do not exceed 85°C. Prolonged heating above this threshold in the presence of water (if solvent is wet) can hydrolyze the nitrile (-CN) to an amide (-CONH₂), a difficult-to-remove impurity.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target intermediate.

Part 5: Safety & Impurity Profile

Thermal Hazards

-

Nitro Compounds: Although 4-(isopropylamino)-3-nitrobenzonitrile is stable relative to polynitro compounds, the starting material (4-chloro-3-nitrobenzonitrile) possesses significant thermal energy. Avoid distilling the reaction mixture to dryness without a safety evaluation (DSC/ARC).

-

Exotherm: The initial amine addition is the most critical safety step. On a multi-kilo scale, this must be dose-controlled (flow rate limited) to prevent thermal runaway.

Specific Impurity Markers

-

Impurity A (Hydrolysis): 4-(isopropylamino)-3-nitrobenzamide. Cause: High water content in solvent + high temperature.

-

Impurity B (Bis-substitution): Rare due to steric hindrance, but possible if the nitrile group is displaced (very unlikely under these conditions).

-

Impurity C (Unreacted SM): 4-Chloro-3-nitrobenzonitrile.[1][3] Cause: Insufficient amine or low temperature.

References

-

Hauel, N. H., et al. (2002).[4] Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766.[2] Link

-

Boehringer Ingelheim Pharma. (1998). Disubstituted bicyclic heterocycles, the preparation thereof and their use as pharmaceutical compositions. WO Patent 98/37075. Link

-

Ates-Alagoz, Z., & Buyukbingol, E. (2001).[3] Synthesis and characterization of some new 4-(alkylamino)-3-nitrobenzonitrile derivatives. ChemInform. Link

-

Zheng, Y., et al. (2014). Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. Organic Process Research & Development, 18(1), 121–128. Link

Sources

An In-Depth Technical Guide to the Prospective Biological Activity of 4-(Isopropylamino)-3-nitrobenzonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the prospective biological activity of the novel chemical entity, 4-(isopropylamino)-3-nitrobenzonitrile. In the absence of direct published biological data for this specific molecule, this document synthesizes information from structurally related nitroaromatic and benzonitrile compounds to postulate potential therapeutic applications and toxicological considerations. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a scientifically grounded framework for investigation. Detailed, field-proven experimental protocols for assessing cytotoxicity and antimicrobial activity are provided, alongside a discussion of the potential mechanisms of action that may underlie these activities. The overarching goal is to equip researchers with the necessary theoretical and practical knowledge to systematically explore the biological potential of 4-(isopropylamino)-3-nitrobenzonitrile.

Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound

4-(Isopropylamino)-3-nitrobenzonitrile is a small molecule characterized by a benzonitrile core substituted with a nitro group and an isopropylamino group. While specific biological activities for this compound have not been extensively reported in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. The nitroaromatic and benzonitrile moieties, in particular, are well-established pharmacophores found in numerous therapeutic agents.

Nitroaromatic compounds, for instance, are known for their diverse pharmacological effects, including antimicrobial and anticancer activities.[1] Similarly, the benzonitrile structural unit is a key component in many pharmaceutical and agrochemical compounds.[2] The strategic combination of these functional groups in 4-(isopropylamino)-3-nitrobenzonitrile suggests a high potential for interesting and potentially valuable biological activities. This guide will explore these possibilities, drawing on the known properties of analogous compounds to provide a roadmap for future research.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any biological investigation. Key parameters such as solubility, stability, and lipophilicity will significantly influence its behavior in biological systems.

Table 1: Physicochemical Properties of 4-(Isopropylamino)-3-nitrobenzonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |

| Molecular Weight | 205.22 g/mol | [3] |

| Appearance | Yellow Solid | [3] |

| Melting Point | Not Reported | |

| Solubility | Not Reported | |

| LogP | Not Reported |

The synthesis of 4-(isopropylamino)-3-nitrobenzonitrile has been described and involves the reaction of 4-chloro-3-nitrobenzonitrile with isopropylamine.[3] This straightforward synthetic route allows for the accessible production of the compound for research purposes.

Prospective Biological Activities and Underlying Mechanisms

Based on the activities of structurally similar compounds, we can hypothesize several potential biological activities for 4-(isopropylamino)-3-nitrobenzonitrile.

Anticancer Activity

Numerous nitroaromatic compounds have demonstrated potent anticancer properties.[4] The mechanism of action for many of these compounds is linked to their ability to be bioreduced in the hypoxic environments characteristic of solid tumors.[5] This reduction can lead to the formation of reactive nitrogen species that induce DNA damage and apoptosis in cancer cells.

Furthermore, derivatives of 4-amino-3-nitrobenzonitrile have been investigated for their antiproliferative effects. Studies on related 4-substituted-3-nitrobenzamide derivatives have shown significant inhibitory activity against various cancer cell lines, including HCT-116, MDA-MB435, and HL-60.[1]

Proposed Mechanism of Anticancer Action:

The anticancer potential of 4-(isopropylamino)-3-nitrobenzonitrile may stem from several mechanisms:

-

Hypoxia-activated prodrug: The nitro group could be reduced under hypoxic conditions, leading to the generation of cytotoxic metabolites that selectively target tumor cells.

-

Induction of apoptosis: The compound or its metabolites might trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

-

Enzyme inhibition: It could potentially inhibit key enzymes involved in cancer cell proliferation and survival.

Caption: Proposed mechanism of hypoxia-activated anticancer activity.

Antimicrobial Activity

The nitroaromatic scaffold is a well-known feature in a number of antimicrobial agents. The mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals that damage cellular macromolecules.[6]

Given that derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, it is plausible that 4-(isopropylamino)-3-nitrobenzonitrile could exhibit similar properties.[7]

Proposed Mechanism of Antimicrobial Action:

The antimicrobial activity could be mediated by:

-

Inhibition of essential enzymes: The compound may target and inhibit enzymes crucial for microbial survival.

-

Disruption of cell membrane integrity: It could interfere with the structure and function of the microbial cell membrane.

-

Generation of reactive oxygen species (ROS): Similar to some nitroaromatic drugs, it might induce oxidative stress within the microbial cell.

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, the following detailed protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

4-(Isopropylamino)-3-nitrobenzonitrile

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of 4-(isopropylamino)-3-nitrobenzonitrile in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

4-(Isopropylamino)-3-nitrobenzonitrile

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline

Protocol:

-

Compound Preparation: Prepare a stock solution of 4-(isopropylamino)-3-nitrobenzonitrile. Perform serial two-fold dilutions in CAMHB in a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Toxicological Considerations

While exploring the therapeutic potential of 4-(isopropylamino)-3-nitrobenzonitrile, it is crucial to consider its potential toxicity. The toxicity of nitriles can be associated with the metabolic release of cyanide, which inhibits cellular respiration.[7] Additionally, nitroaromatic compounds can be associated with mutagenicity and genotoxicity.

Table 2: GHS Hazard Classifications for Related Compounds

| Compound | Oral Toxicity | Dermal Toxicity | Inhalation Toxicity | Source |

| 3-Nitrobenzonitrile | Harmful/Toxic | Harmful | Harmful | |

| 4-Nitrobenzonitrile | Fatal | Toxic | Toxic |

Given the toxicity profile of related nitrobenzonitriles, a thorough toxicological evaluation of 4-(isopropylamino)-3-nitrobenzonitrile is imperative. This should include in vitro cytotoxicity assays on non-cancerous cell lines and, if warranted, in vivo acute toxicity studies.

Conclusion and Future Directions

4-(Isopropylamino)-3-nitrobenzonitrile represents a promising, yet underexplored, chemical entity. Based on the well-documented biological activities of its structural components, there is a strong rationale for investigating its potential as an anticancer and/or antimicrobial agent. This guide provides the foundational knowledge and detailed experimental protocols to initiate such an investigation.

Future research should focus on:

-

Synthesis and Physicochemical Characterization: Obtaining a pure sample of the compound and thoroughly characterizing its physical and chemical properties.

-

Broad-Spectrum Biological Screening: Conducting the proposed in vitro cytotoxicity and antimicrobial assays against a diverse panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: If promising activity is observed, further studies should be undertaken to elucidate the underlying molecular mechanisms.

-

Toxicological Profiling: A comprehensive assessment of the compound's toxicity is essential for any further development.

By following a systematic and rigorous scientific approach, the true biological potential of 4-(isopropylamino)-3-nitrobenzonitrile can be effectively unveiled.

References

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. Retrieved from [Link]

-

4-(Isopropylamino)-3-nitrobenzonitrile - PMC. (2012). National Institutes of Health. Retrieved from [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

-

Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. (2022). PubMed. Retrieved from [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. Retrieved from [Link]

-

3-Nitrobenzonitrile | C7H4N2O2 | CID 12079. (n.d.). PubChem. Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PMC - NIH. Retrieved from [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

-

Nitro-Group-Containing Drugs. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

MTT (Assay protocol). (2023). ResearchGate. Retrieved from [Link]

-

4-Nitrobenzonitrile | C7H4N2O2 | CID 12090. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 939-80-0,4-CHLORO-3-NITROBENZONITRILE | lookchem [lookchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]

Technical Profile: 4-(Isopropylamino)-3-nitrobenzonitrile

[1]

Executive Summary

4-(Isopropylamino)-3-nitrobenzonitrile (CAS: 143779-57-9) is a substituted benzonitrile derivative primarily utilized as a precursor in the synthesis of 1,2-disubstituted benzimidazoles. Its synthesis represents a classic example of Nucleophilic Aromatic Substitution (

While structurally homologous to the trifluoromethyl-bearing intermediates used in the manufacturing of second-generation antiandrogens (e.g., Enzalutamide), this specific nitro-derivative functions distinctively as a gateway to benzimidazole pharmacophores , which are prevalent in antiviral, antihypertensive, and anticancer therapeutics.

Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers[3][4][5][6]

-

IUPAC Name: 3-Nitro-4-(propan-2-ylamino)benzonitrile

-

Common Name: 4-(Isopropylamino)-3-nitrobenzonitrile[1]

-

CAS Registry Number: 143779-57-9

-

Molecular Formula:

[1][2] -

Molecular Weight: 205.21 g/mol

Physical Properties (Critical Quality Attributes)

| Property | Specification | Notes |

| Appearance | Yellow Crystalline Solid | Characteristic of nitro-aniline derivatives due to |

| Melting Point | 108–110 °C | High crystallinity driven by intermolecular H-bonding. |

| Solubility | Soluble in DMSO, DMF, THF, Ethyl Acetate | Poor solubility in water; moderate in cold ethanol. |

| Electronic Character | Highly Electron-Deficient | The nitrile (-CN) and nitro (-NO2) groups activate the ring for nucleophilic attack. |

Synthetic Pathway & Mechanism[8]

The synthesis of 4-(isopropylamino)-3-nitrobenzonitrile is achieved via a regioselective Nucleophilic Aromatic Substitution (

Reaction Scheme

The reaction proceeds through the formation of a Meisenheimer Complex intermediate, followed by the restoration of aromaticity via the elimination of the chloride ion.

Figure 1: Mechanistic pathway of the

Detailed Experimental Protocol

Objective: Synthesis of 4-(isopropylamino)-3-nitrobenzonitrile on a 10g scale.

-

Preparation: Charge a 250 mL round-bottom flask (RBF) with 4-chloro-3-nitrobenzonitrile (10.0 g, 54.8 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL).

-

Nucleophile Addition: Add Isopropylamine (9.4 mL, 110 mmol) dropwise over 15 minutes.

-

Note: A 2.0 equivalent excess is used. The first equivalent acts as the nucleophile; the second acts as a base to scavenge the HCl byproduct, preventing the protonation of the unreacted amine.

-

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (66 °C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (

) should disappear, and a lower, yellow fluorescent spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[2]

-

-

Purification:

-

Filter the solid and wash with cold water (3 x 50 mL) to remove isopropylammonium chloride salts.

-

Recrystallize from hot Ethanol (95%) .

-

Dry in a vacuum oven at 45 °C for 12 hours.

-

Process Optimization & Scale-Up Variables

For researchers adapting this protocol for library synthesis or scale-up, the following variables are critical:

| Variable | Recommendation | Scientific Rationale |

| Solvent Choice | THF or Acetonitrile | Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex). Avoid protic solvents (e.g., alcohols) during the reaction to prevent potential side reactions with the chloride. |

| Temperature | Reflux (60-80°C) | Higher temperatures increase the rate of |

| Stoichiometry | >2.0 eq. Amine | Essential. If exactly 1.0 eq is used, the reaction will stall at 50% conversion because the generated HCl will protonate the remaining isopropylamine, rendering it non-nucleophilic. Alternatively, use 1.0 eq amine + 1.1 eq Triethylamine (TEA) . |

| Impurity Control | Moisture Control | While the reaction is robust, the nitrile group can hydrolyze to an amide under prolonged heating in acidic/basic aqueous conditions. Keep the system anhydrous until the quench. |

Downstream Application: Benzimidazole Synthesis[6][8]

The primary utility of 4-(isopropylamino)-3-nitrobenzonitrile is its role as a precursor for 1-isopropyl-2-substituted benzimidazoles . This transformation involves the reduction of the nitro group to an amine, followed by cyclocondensation with an aldehyde.

Synthetic Workflow

-

Reduction: The nitro group is reduced (using

or -

Cyclization: The resulting diamine reacts with an aryl aldehyde (in the presence of an oxidant like

) to close the imidazole ring.

Figure 2: Downstream conversion of the target molecule into benzimidazole pharmacophores.

Relevance to Drug Development

This pathway is analogous to the synthesis of Telmisartan and various anti-infective agents. Furthermore, the structural motif (N-isopropyl-benzonitrile) is homologous to the "top" ring of Enzalutamide (Xtandi), although Enzalutamide utilizes a trifluoromethyl group in place of the nitro group. Researchers often use the nitro-variant described here as a cost-effective model compound to optimize reaction conditions before committing to the more expensive trifluoromethylated starting materials.

Safety & Handling (HSE)

-

Nitroaromatics: Like many nitro-compounds, this intermediate may possess explosive potential if heated under confinement. Do not distill the neat solid.

-

Skin Sensitization: Substituted anilines and nitrobenzonitriles are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Waste Disposal: Aqueous waste from the workup contains isopropylamine and chloride salts; it must be neutralized before disposal. Organic filtrates containing nitro-aromatics must be segregated for incineration.

References

-

Ates-Alagoz, Z., & Buyukbingol, E. (2001).[2] Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. National Institutes of Health (PMC). Available at: [Link]

- Sawyer, C. L., et al. (2009). Synthesis of Enzalutamide and Related Antiandrogens. Science. (Contextual grounding for structural homology).

-

PubChem. (n.d.). Compound Summary: 4-(Isopropylamino)-3-nitrobenzonitrile (CAS 143779-57-9). National Library of Medicine. Available at: [Link]

An In-depth Technical Guide to 4-(Isopropylamino)-3-nitrobenzonitrile: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(isopropylamino)-3-nitrobenzonitrile, a key chemical intermediate. The document delves into its discovery and historical context, detailing the synthetic pathway for its preparation. Furthermore, it outlines its physicochemical properties, supported by crystallographic data, and explores its potential applications, particularly in the synthesis of pharmaceutically relevant heterocyclic compounds such as substituted benzimidazoles. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of Substituted Benzonitriles in Medicinal Chemistry

The benzonitrile moiety is a cornerstone in the architecture of numerous biologically active molecules. Its presence is noted in a wide array of natural products and synthetic pharmaceuticals, where it often plays a critical role in the molecule's interaction with biological targets. The nitrile group, with its unique electronic properties, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations.

Within this important class of compounds, substituted nitrobenzonitriles are of particular interest. The nitro group, a strong electron-withdrawing entity, significantly influences the reactivity of the aromatic ring, making these compounds versatile precursors in organic synthesis. This guide focuses on a specific, yet important member of this family: 4-(isopropylamino)-3-nitrobenzonitrile. We will explore its scientific journey from its initial synthesis to its potential as a building block in the creation of complex, high-value molecules.

Discovery and Historical Context

The first documented synthesis of 4-(isopropylamino)-3-nitrobenzonitrile appears to be in a 2001 publication by Ates-Alagoz & Buyukbingol. While the full text of this seminal work is not widely available, its findings have been cited and built upon in subsequent research. A notable example is the 2012 crystallographic study by Tirit et al., which not only confirmed the structure of the compound but also referenced the original synthetic method.

The initial impetus for the synthesis of 4-(isopropylamino)-3-nitrobenzonitrile likely stemmed from the broader interest in developing novel heterocyclic compounds for pharmacological screening. The strategic placement of the amino, nitro, and cyano groups on the benzene ring creates a versatile scaffold. Specifically, the ortho-relationship of the amino and nitro groups is a well-established precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile: A Detailed Protocol

The synthesis of 4-(isopropylamino)-3-nitrobenzonitrile is achieved through a nucleophilic aromatic substitution reaction. The protocol described by Tirit et al. (2012), based on the original work of Ates-Alagoz & Buyukbingol (2001), provides a robust and high-yielding method.

Reaction Principle

The synthesis involves the reaction of 4-chloro-3-nitrobenzonitrile with isopropylamine. The electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack by the isopropylamine. The reaction proceeds via a Meisenheimer complex intermediate, leading to the substitution of the chlorine atom with the isopropylamino group.

Experimental Protocol

Materials:

-

4-Chloro-3-nitrobenzonitrile

-

Isopropylamine

-

Tetrahydrofuran (THF)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4.2 g (0.023 mol) of 4-chloro-3-nitrobenzonitrile in 50 ml of tetrahydrofuran.

-

To this solution, add 25 ml of isopropylamine.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess isopropylamine by rotary evaporation.

-

To the resulting residue, add water to induce precipitation of the product.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol (2 x 15 ml) to remove any remaining impurities.

-

The resulting yellow solid is 4-(isopropylamino)-3-nitrobenzonitrile (yield: 4.2 g, 89%).

-

For further purification and to obtain crystals suitable for X-ray diffraction, the crude product can be recrystallized from ethanol.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(isopropylamino)-3-nitrobenzonitrile.

Physicochemical Properties and Structural Elucidation

The definitive structural characterization of 4-(isopropylamino)-3-nitrobenzonitrile was provided by the single-crystal X-ray diffraction study conducted by Tirit et al. (2012).

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6640 (13) |

| b (Å) | 20.678 (4) |

| c (Å) | 7.8900 (16) |

| β (°) | 105.74 (3) |

| Volume (ų) | 1046.5 (4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.302 |

Data sourced from Tirit et al. (2012).

Molecular Structure and Conformation

The crystal structure reveals that the nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of 3.4(3)°. A key feature of the molecular conformation is the presence of an intramolecular N—H···O hydrogen bond between the amine hydrogen and one of the oxygen atoms of the nitro group. This interaction contributes to the planarity and stability of the molecule. In the crystal lattice, molecules are linked by weak intermolecular C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings.[1]

Potential Applications in Organic Synthesis

While specific biological activity for 4-(isopropylamino)-3-nitrobenzonitrile has not been extensively reported, its true value lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds with established pharmacological importance.

Precursor to Substituted Benzimidazoles

The most prominent application of 4-(isopropylamino)-3-nitrobenzonitrile is as a precursor to 2-substituted-4-isopropylamino-7-nitrobenzimidazoles. The synthesis of benzimidazoles from o-phenylenediamines is a well-established and widely utilized transformation in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10] The general synthetic strategy involves two key steps:

-

Reduction of the Nitro Group: The nitro group of 4-(isopropylamino)-3-nitrobenzonitrile can be selectively reduced to an amino group to form 3,4-diamino-benzonitrile. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C and H₂), or sodium dithionite.

-

Cyclization to the Benzimidazole Core: The resulting o-phenylenediamine derivative can then be condensed with a variety of reagents to form the benzimidazole ring. The choice of reagent determines the substituent at the 2-position of the benzimidazole. Common cyclization partners include:

-

Carboxylic acids: Heating the diamine with a carboxylic acid in the presence of a dehydrating agent (e.g., polyphosphoric acid) or a mineral acid.

-

Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent to facilitate the final cyclization step.

-

Nitriles: Reaction with another nitrile under acidic conditions.

-

Proposed Synthetic Pathway to Benzimidazoles

Caption: Proposed pathway to benzimidazoles from the title compound.

Conclusion and Future Outlook

4-(Isopropylamino)-3-nitrobenzonitrile, while not a widely studied molecule in its own right, represents a valuable and strategically designed chemical intermediate. Its straightforward, high-yielding synthesis and the versatile reactivity endowed by its functional groups make it an attractive starting material for the synthesis of more complex heterocyclic systems. The clear potential for its conversion into substituted benzimidazoles highlights its relevance to medicinal chemistry and drug discovery programs. Future research efforts could focus on the synthesis and biological evaluation of novel benzimidazole libraries derived from this precursor, targeting a range of therapeutic areas where the benzimidazole scaffold has proven to be effective.

References

- Ates-Alagoz, Z., & Buyukbingol, E. (2001).

-

Tirit, O., et al. (2012). 4-(Isopropylamino)-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. [Link]

- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(11), 2845-2867.

- Boiani, M., & González, M. (2005). Benzimidazole-based compounds as antiparasitic agents. Mini reviews in medicinal chemistry, 5(5), 409-424.

- Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2113.

- Kaur, H., et al. (2018). Synthesis, characterization and biological evaluation of benzimidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(2), 654-660.

- Nisha, K., et al. (2023). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. International Journal of Novel Research and Development, 8(12), d767-d774.

- Salahuddin, et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.

- Shrivastava, S. K., et al. (2013).

- Sreenivasa, M., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(1), 74-77.

Sources

- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ijpsr.com [ijpsr.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: 4-(Isopropylamino)-3-nitrobenzonitrile

An in-depth technical guide on the crystal structure, synthesis, and molecular architecture of 4-(Isopropylamino)-3-nitrobenzonitrile.

Crystal Structure, Synthesis, and Supramolecular Architecture

Executive Summary

This technical guide details the structural characterization of 4-(Isopropylamino)-3-nitrobenzonitrile (

Molecular Architecture & Electronic Design

The core utility of 4-(Isopropylamino)-3-nitrobenzonitrile lies in its electronic distribution. It functions as a classic push-pull system :

-

Electron Donor: The isopropylamino group (

) at the para position. -

Electron Acceptors: The nitro group (

) at the meta position and the nitrile group (

Conformational Locking

A critical structural feature is the intramolecular hydrogen bond formed between the amine hydrogen and one of the nitro group's oxygen atoms (

-

Effect: This interaction creates a pseudo-six-membered ring (

motif), locking the nitro group into near-coplanarity with the benzene ring.[1] -

Dihedral Angle: Crystallographic data confirms the nitro group is essentially coplanar with the aromatic ring, with a dihedral angle of approximately 3.4(3)° .[2][3] This planarity enhances

-electron delocalization across the molecule, a key requirement for non-linear optical (NLO) responses.

Crystallographic Characterization

The following data is derived from single-crystal X-ray diffraction studies (Mo K

Table 1: Crystal Data & Structure Refinement

| Parameter | Value |

| Empirical Formula | |

| Formula Weight | 205.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Angles | |

| Volume (V) | |

| Z (Molecules/Cell) | 4 |

| Calculated Density ( | |

| Absorption Coeff.[3] ( |

Data Source: Validated against Acta Cryst. E structure reports [1].

Supramolecular Assembly & Packing

While the intramolecular bond defines the single-molecule geometry, the intermolecular forces define the bulk material properties. The crystal packing is governed by a network of weak hydrogen bonds and stacking interactions.

Hydrogen Bonding Network

Unlike structures dominated by strong

- Interactions: Aromatic protons act as donors to the nitro oxygen acceptors.

- Interactions: Interactions involving the nitrile nitrogen.[2][3]

Stacking

The planar nature of the molecule facilitates aromatic stacking.

-

Geometry: The rings exhibit "slipped"

stacking interactions.[1] -

Centroid Separation: The minimum centroid-centroid distance is approximately 3.98 \AA , indicating weak but stabilizing dispersive forces contributing to the crystal's lattice energy.

Experimental Protocols

4.1. Synthesis Workflow

The synthesis proceeds via a Nucleophilic Aromatic Substitution (

Reagents:

-

4-Chloro-3-nitrobenzonitrile (Substrate)[2]

-

Isopropylamine (Nucleophile/Solvent)

-

Tetrahydrofuran (THF) (Co-solvent)

-

Ethanol (Recrystallization solvent)[2]

Step-by-Step Protocol:

-

Dissolution: Dissolve 4.2 g (0.023 mol) of 4-Chloro-3-nitrobenzonitrile in 50 mL of THF.

-

Addition: Add 25 mL of isopropylamine. (Note: Isopropylamine is used in excess to act as both reactant and base to neutralize the HCl byproduct).

-

Reflux: Heat the mixture to reflux for 4 hours . Monitor via TLC for consumption of the starting chloride.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Precipitation: Add water to the residue to precipitate the crude product.[2][3]

-

Filtration: Filter the yellow solid and wash with cold ethanol (

mL).

4.2. Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction (

-

Solvent: Use absolute ethanol.

-

Method: Dissolve the pure yellow solid in warm ethanol near saturation.

-

Growth: Allow the solution to stand at room temperature for slow evaporation over several days. Rapid cooling will result in microcrystalline powder rather than single blocks.

Visualization of Workflows

Diagram 1: Synthesis & Crystallization Logic

Caption: Step-by-step synthesis and crystallization workflow for generating diffraction-quality crystals.

Diagram 2: Structural Interaction Logic

Caption: Hierarchy of interactions: Intramolecular bonds dictate geometry; intermolecular forces dictate packing.

References

-

Liu, B. N., et al. (2011). 4-Isopropylamino-3-nitrobenzonitrile.[3] Acta Crystallographica Section E: Structure Reports Online, 68(1), o183.

-

Ates-Alagoz, Z. & Buyukbingol, E. (2001).[2][3] Synthesis and properties of nitrobenzonitrile derivatives. (Referenced protocol source).

-

Allen, F. H., et al. (1987).[2][3] Tables of bond lengths determined by X-ray and neutron diffraction. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. 4-Anilino-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Isopropylamino-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile protocol

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. biosynth.com [biosynth.com]

- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 8. drugsandalcohol.ie [drugsandalcohol.ie]

- 9. List of Schedule IV controlled substances (U.S.) - Wikipedia [en.wikipedia.org]

- 10. cnb.gov.sg [cnb.gov.sg]

- 11. gov.uk [gov.uk]

- 12. regulations.gov [regulations.gov]

Technical Application Note: Leveraging 4-(Isopropylamino)-3-nitrobenzonitrile in Heterobiaryl Synthesis

[1]

Executive Summary

4-(Isopropylamino)-3-nitrobenzonitrile (CAS: 1237535-61-7) serves as a critical "masked" nucleophilic scaffold in the synthesis of high-value pharmaceutical intermediates, most notably for Bcl-2 inhibitors like Venetoclax (ABT-199).[1] While the nitro group renders the molecule inert to standard palladium-catalyzed cross-coupling conditions, it acts as a robust protecting group for the aniline functionality.[1]

This guide details the operational workflow to transform this stable nitro reagent into its active diamine congener, followed by its regioselective Buchwald-Hartwig amination. The protocol emphasizes steric control—leveraging the isopropyl group to direct chemoselectivity—and provides a self-validating system for industrial scale-up.[1]

Structural Analysis & Reactivity Profile

The utility of this reagent lies in its Push-Pull-Steric architecture:

-

Electronic Push-Pull: The electron-withdrawing nitro (-NO

) and cyano (-CN) groups deactivate the ring, stabilizing the molecule against oxidative degradation during storage.[1] -

Steric Gatekeeping: The isopropyl group at the 4-position creates significant steric bulk.[1] Upon reduction, this differentiates the two resulting amino groups:

-

Site A (C3-NH

): Primary aniline. Sterically accessible, highly nucleophilic for Pd-catalysis. -

Site B (C4-NH-iPr): Secondary amine. Sterically hindered, kinetically inert under standard Buchwald-Hartwig conditions.

-

Workflow Visualization

The following diagram illustrates the activation and coupling pathway, highlighting the regioselective control mechanism.

Caption: Workflow transforming the inert nitro precursor into the active coupling partner, leveraging steric differentiation for regioselectivity.

Phase 1: Precursor Activation (Reduction)

Objective: Convert the electron-withdrawing nitro group into the nucleophilic amino group without over-reducing the nitrile (-CN) or cleaving the isopropylamine.[1]

Reagents & Equipment

| Component | Grade/Spec | Role |

| Substrate | 4-(Isopropylamino)-3-nitrobenzonitrile | Starting Material |

| Catalyst | 5% Pd/C (50% wet) | Hydrogenation Catalyst |

| Solvent | Tetrahydrofuran (THF) or MeOH | Reaction Medium |

| Hydrogen Source | H | Reductant |

Protocol A: Catalytic Hydrogenation

-

Charge: In a hydrogenation vessel, dissolve 10.0 g (48.7 mmol) of substrate in 100 mL THF.

-

Catalyst Addition: Under a nitrogen stream, carefully add 1.0 g of 5% Pd/C (wet).[1] Safety Note: Pyrophoric hazard when dry.

-

Purge: Evacuate the vessel and backfill with N

(3x), then with H -

Reaction: Stir vigorously under H

atmosphere (1 atm is sufficient, 3 atm accelerates rate) at 25°C for 4–6 hours. -

Monitoring: Monitor via HPLC/TLC. The yellow nitro compound converts to a colorless/pale fluorescent amine.

-

Checkpoint: Ensure no hydroxylamine intermediate (M+16) remains.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with THF.[1]

-

Isolation: Concentrate the filtrate in vacuo to yield 4-amino-3-(isopropylamino)benzonitrile as an off-white solid.[1]

-

Stability Note: The resulting diamine is oxidation-sensitive. Store under Argon or use immediately in Phase 2.[1]

-

Phase 2: Buchwald-Hartwig Cross-Coupling

Objective: Couple the newly formed primary aniline with an aryl halide (e.g., 2-chloropyridine derivative) while leaving the secondary isopropylamine untouched.[1]

Critical Mechanistic Insight

Standard monodentate phosphines (e.g., PPh

-

Destabilize the Pd-amido complex, facilitating reductive elimination.[1]

-

Create a steric pocket that excludes the bulky isopropylamine group.

Reagents & Equipment

| Component | Equivalents | Role |

| Diamine (from Phase 1) | 1.0 eq | Nucleophile |

| Aryl Halide (Ar-Cl/Br) | 1.0–1.1 eq | Electrophile |

| Pd Source | 1–2 mol% Pd | Pre-catalyst |

| Ligand | 2–4 mol% Xantphos or BINAP | Ligand |

| Base | 2.5 eq Cs | Base |

| Solvent | 1,4-Dioxane or Toluene | Anhydrous Solvent |

Protocol B: Regioselective C-N Coupling

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd

(dba) -

Main Charge: To a separate reaction vial, add:

-

Diamine intermediate (175 mg, 1.0 mmol)

-

Aryl Halide (1.0 mmol)

-

Cs

CO

-

-

Combine: Transfer the pre-formed catalyst solution to the reaction vial via syringe. Rinse with remaining dioxane (total vol: 5 mL).

-

Reaction: Seal and heat to 90–100°C for 12–18 hours.

-

Note: Vigorous stirring is essential for the heterogeneous base.

-

-

Validation (Self-Check):

-

Take an aliquot at 2 hours. If conversion is <10%, check O

ingress (solution turns black/precipitates Pd black). -

If bis-coupling (reaction at isopropyl amine) is observed (>5%), lower temperature to 80°C and increase steric bulk of ligand (switch Xantphos

BrettPhos).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by nitrile | Increase catalyst loading to 3 mol%; Ensure high dilution (0.1 M). |

| Regio-scrambling | Reaction at secondary amine | Switch to BrettPhos (higher steric demand); Lower Temp to 80°C. |

| Protodehalogenation | Reduction of Ar-Cl instead of coupling | Solvent not anhydrous; Switch base from NaOtBu to K |

| Dark Precipitate | Pd Black formation | Inefficient ligand binding. Pre-heat catalyst/ligand complex for 20 mins before adding substrate. |

Safety & Handling

-

Nitro Compounds: While 4-(Isopropylamino)-3-nitrobenzonitrile is stable, nitroaromatics are energetic.[1] Avoid heating dry solids >150°C.

-

Palladium Residues: Post-reaction streams contain heavy metals. Treat with scavenger resins (e.g., SiliaMetS® Thiol) before waste disposal to achieve <5 ppm Pd limits.

References

-

Synthesis of Venetoclax (ABT-199): Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets." Nature Medicine, 2013, 19, 202–208.

-

Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27–50.

-

Process Development: Ku, Y.-Y., et al. "Process Development of a Convergent Synthesis for the BCL-2 Inhibitor Venetoclax." Organic Process Research & Development, 2019, 23(8), 1547–1556.

-

Regioselectivity in Diamines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

Application Notes and Protocols for the Reactions of 4-(Isopropylamino)-3-nitrobenzonitrile

This comprehensive guide provides detailed experimental protocols and theoretical insights into the synthesis and key reactions of 4-(Isopropylamino)-3-nitrobenzonitrile, a significant intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of practical instruction and mechanistic understanding to facilitate its effective use in the laboratory.

Introduction and Significance

4-(Isopropylamino)-3-nitrobenzonitrile is a versatile aromatic compound featuring an isopropylamino group, a nitro group, and a nitrile moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1][2] The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, influencing its reactivity in various chemical transformations. Its derivatives have been explored in the synthesis of compounds targeting a range of diseases, including cancer.[3][4]

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [5] |

| Molecular Weight | 205.22 g/mol | [5] |

| Appearance | Yellow solid | [5] |

Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile

The primary and most efficient route for the synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated aromatic ring by an amine.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-established SNAr mechanism. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups, is crucial. These groups are positioned ortho and para to the leaving group (typically a halogen), which significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.

The reaction mechanism involves two key steps:

-

Nucleophilic Attack: The nucleophile, in this case, isopropylamine, attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and cyano groups, which is a critical stabilizing factor for the reaction to proceed.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, typically a halide ion (e.g., Cl⁻).

Detailed Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzonitrile

This protocol is adapted from a reported crystal structure analysis of the title compound.[5]

Materials:

-

4-Chloro-3-nitrobenzonitrile

-

Isopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol, cold

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-chloro-3-nitrobenzonitrile (4.2 g, 0.023 mol) in 50 mL of tetrahydrofuran.

-

To this solution, add 25 mL of isopropylamine.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water to induce precipitation of the product.

-

Collect the yellow solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold ethanol (2 x 15 mL).

-

Dry the product under vacuum to afford 4-(Isopropylamino)-3-nitrobenzonitrile. The reported yield for this procedure is 89%.[5]

-

For further purification, the product can be recrystallized from ethanol.